molecular formula C8H4BrFN2 B1457719 5-Bromo-7-fluoroquinoxaline CAS No. 1628908-19-9

5-Bromo-7-fluoroquinoxaline

Cat. No. B1457719
M. Wt: 227.03 g/mol
InChI Key: SDRGWVVFJBAFNR-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroquinoxaline is a chemical compound with the molecular formula C8H4BrFN2 and a molecular weight of 227.04 . It is a solid substance that is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-7-fluoroquinoxaline is 1S/C8H4BrFN2/c9-6-3-5 (10)4-7-8 (6)12-2-1-11-7/h1-4H . This code represents the molecular structure of the compound. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .


Physical And Chemical Properties Analysis

5-Bromo-7-fluoroquinoxaline is a white to brown solid . It is typically stored at +4°C .

Scientific Research Applications

Fluorinated Compounds in Scientific Research

Fluorinated compounds play a crucial role in the development of pharmaceuticals due to their unique chemical properties, which can significantly affect the biological activity of these molecules. The introduction of fluorine atoms into organic compounds often leads to enhanced stability, lipophilicity, and bioavailability, making them valuable in drug design and development.

Biological Activity and Synthetic Methodologies

The review of fluoroquinolones highlights the importance of fluorinated compounds in medicine, especially as potent antibacterial agents. These compounds have been essential in treating a wide range of bacterial infections, showcasing the broad spectrum of activity against Gram-positive, Gram-negative, and mycobacterial organisms. The development of synthetic methodologies for fluoroquinolones, based on nalidixic acid (4-quinolone-3-carboxylates), has been driven by the quest for more effective drugs. This effort underscores the ongoing international competition to synthesize fluorinated compounds with improved efficacy and safety profiles (da Silva et al., 2003).

Comprehensive Review of Quinolones

A comprehensive review of quinolones, including fluoroquinolones, indicates their expanding clinical applications beyond traditional uses. The introduction of newer agents has broadened the spectrum of fluoroquinolones to include specific Gram-positive organisms, illustrating the versatility and significance of fluorinated compounds in addressing diverse microbial threats. This review also discusses the pharmacokinetic properties, adverse effects, and concerns about antibiotic resistance associated with fluoroquinolones, highlighting the careful consideration required in their use (Oliphant & Green, 2002).

Safety And Hazards

5-Bromo-7-fluoroquinoxaline is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 .

properties

IUPAC Name

5-bromo-7-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRGWVVFJBAFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-fluoroquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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